molecular formula C8H14O3 B2860005 1-(4-Hydroxyoxan-4-yl)propan-2-one CAS No. 2172440-13-8

1-(4-Hydroxyoxan-4-yl)propan-2-one

Cat. No. B2860005
CAS RN: 2172440-13-8
M. Wt: 158.197
InChI Key: GWAYOYWUMCWYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Hydroxyoxan-4-yl)propan-2-one” is a chemical compound with the CAS number 2172440-13-8 . It is available from various suppliers, including Sigma-Aldrich and ChemicalBook .


Molecular Structure Analysis

The molecular formula of “1-(4-Hydroxyoxan-4-yl)propan-2-one” is C8H14O3 . Its molecular weight is 158.2 .

Scientific Research Applications

Anticancer Applications

“1-(4-Hydroxyoxan-4-yl)propan-2-one” has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promising anticancer properties . These derivatives were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antimicrobial Applications

The compound has also been used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives . These derivatives have been evaluated for their antimicrobial potential .

Antioxidant Applications

The aforementioned azetidin-2-one derivatives have also been evaluated for their antioxidant activity .

Synthesis of Heterocyclic Compounds

“1-(4-Hydroxyoxan-4-yl)propan-2-one” can be used in the synthesis of heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis of Schiff’s Bases

The compound can be used in the synthesis of Schiff’s bases . Schiff’s bases are intermediates that are produced by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .

Synthesis of Azetidin-2-One Derivatives

“1-(4-Hydroxyoxan-4-yl)propan-2-one” can be used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives . These derivatives are prepared using a mixture of triethylamine and chloroacetylchloride .

properties

IUPAC Name

1-(4-hydroxyoxan-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)6-8(10)2-4-11-5-3-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAYOYWUMCWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyoxan-4-yl)propan-2-one

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